Bienvenue dans la boutique en ligne BenchChem!

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Stereochemistry Medicinal Chemistry Analytical Chemistry

This racemic β-amino acid scaffold (CAS 330645-19-7) is a validated pharmacophore for GPR40 (FFA1) agonist discovery in type 2 diabetes research. The para-benzyloxy motif is critical for target engagement—substituting positional isomers or phenylalanine analogs introduces uncontrolled SAR variables. The racemate also serves as an essential control alongside its (R)- and (S)-enantiomers (CAS 218608-77-6 / 218278-65-0) to assess stereospecific biological activity. For peptidomimetic programs, the β-amino acid backbone confers inherent protease resistance unavailable with standard α-amino acids.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 330645-19-7
Cat. No. B1269774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
CAS330645-19-7
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N
InChIInChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)
InChIKeyVODMAXQPPKRFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid (CAS 330645-19-7): A Racemic Beta-Amino Acid Building Block for GPR40-Targeted Metabolic Research


3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (CAS 330645-19-7), also known as (RS)-3-amino-3-(4-benzyloxyphenyl)propanoic acid or 3-(p-Benzyloxyphenyl)-DL-beta-alanine, is a synthetic beta-amino acid derivative with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . It features a para-benzyloxyphenyl moiety linked to a beta-alanine core, providing both a hydrophobic aromatic region and a zwitterionic amino acid terminus . This compound is frequently referenced in medicinal chemistry patents and literature as a core scaffold for the development of GPR40 (FFA1) receptor agonists, which are being investigated for the treatment of type 2 diabetes and other metabolic disorders [1]. As a racemic mixture, it serves as a versatile starting point for structure-activity relationship (SAR) studies, wherein stereochemistry is a critical determinant of biological function [2].

Why 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid (330645-19-7) Cannot Be Casually Substituted in Research and Development


The utility of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is not solely defined by its molecular scaffold but by its specific stereochemical composition as a racemic mixture. A procurement decision based on a generic description, such as "3-amino-3-arylpropanoic acid derivative," fails to account for two critical layers of differentiation that directly impact experimental outcomes. First, the stereochemistry at the beta-carbon is a primary driver of biological activity, as evidenced by the distinct chemical identities and separate CAS numbers assigned to the (R)- and (S)-enantiomers . Second, the para-benzyloxy substituent is not merely a passive structural feature; it is a key pharmacophoric element for engaging targets like GPR40, where modifications to this motif are known to significantly alter receptor binding affinity and functional activity [1]. Substituting this compound with a closely related analog—such as a differently substituted phenylalanine derivative or an alternative positional isomer—introduces uncontrolled variables in potency, selectivity, and physicochemical properties, thereby compromising the reproducibility and interpretability of structure-activity relationship (SAR) studies [2].

Quantitative Evidence Guide for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid (CAS 330645-19-7): Differentiating Data for Scientific Procurement


Stereochemical Purity as a Procurement Criterion: The Racemate vs. Enantiomer Distinction

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (CAS 330645-19-7) is the racemic mixture of (R)- and (S)-enantiomers. This is a distinct chemical entity from its individual enantiomers, (3R)-3-amino-3-[4-(benzyloxy)phenyl]propanoic acid (CAS 218608-77-6) and (3S)-3-amino-3-[4-(benzyloxy)phenyl]propanoic acid (CAS 218278-65-0) . The difference is not trivial; each has a unique CAS registry number and distinct InChIKey, confirming they are considered different substances by regulatory and chemical database standards [1]. While specific activity data for the racemate is often limited in public databases, the existence of separate, characterized enantiomers implies a stereospecific interaction with biological targets [2].

Stereochemistry Medicinal Chemistry Analytical Chemistry

Physicochemical Distinction: Beta-Amino Acid vs. Alpha-Amino Acid Scaffolds

A critical structural comparator for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine, CAS 16652-64-5), a protected alpha-amino acid used in peptide synthesis. While both compounds share a para-benzyloxyphenyl group, they differ fundamentally in the position of the amino group relative to the carboxylic acid . For 330645-19-7, the amino group is on the beta-carbon (beta-amino acid), whereas for 16652-64-5, it is on the alpha-carbon (alpha-amino acid) . This structural difference impacts their chemical behavior. Beta-amino acids are generally more stable towards enzymatic degradation by common proteases than their alpha-amino acid counterparts, an inference drawn from the broader class of beta-amino acid research [1].

Physicochemical Properties Chemical Stability Peptide Chemistry

Relevance as a Pharmacophore Core in GPR40 Agonist Development

The 3-[4-(benzyloxy)phenyl]propanoic acid motif, of which 330645-19-7 is a direct derivative, is a recognized pharmacophore for agonism of the GPR40 (FFA1) receptor [1]. Patent literature explicitly claims a series of 3-(4-benzyloxyphenyl)propanoic acid derivatives as having 'superior GPR40 receptor agonist activity' [2]. While the specific potency (e.g., EC50) of the unadorned target compound (330645-19-7) is not reported in accessible literature, it serves as the core scaffold from which potent agonists are designed. For context, a closely related derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, demonstrates potent GPR34 antagonism with an IC50 of 0.059 μM in a Tango assay [3]. The absence of a direct EC50 value for 330645-19-7 does not diminish its value as a validated starting point for GPR40-focused SAR studies.

GPR40 Agonist Diabetes Structure-Activity Relationship

LogP as a Predictor of Lipophilicity and Its Impact on Experimental Design

The lipophilicity of a compound, often quantified by its partition coefficient (LogP), is a key determinant of its behavior in biological assays, including membrane permeability, non-specific binding, and solubility. For 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (CAS 330645-19-7), predicted LogP values are available, though they vary between models. One source reports a predicted LogP of 3.4404 [1], while another, using ACD/Labs software, reports an ACD/LogP of 2.48 . This range is consistent with the molecule's amphiphilic nature, possessing both a hydrophobic benzyloxyphenyl group and a polar amino acid head group . For comparison, the (S)-enantiomer (CAS 218278-65-0) is also reported to have a predicted LogP of 3.4404 [2], indicating that stereochemistry does not alter this predicted bulk property. The estimated LogP value is important for guiding formulation and assay conditions; a compound with a LogP > 3 may require special solubilization techniques (e.g., DMSO stocks) and could exhibit significant non-specific binding to plastics and proteins.

Lipophilicity Physicochemical Properties Drug Design

Strategic Application Scenarios for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid (330645-19-7) in Drug Discovery and Chemical Biology


Core Scaffold for GPR40 Agonist Synthesis

This compound serves as an ideal, minimalist starting point for designing and synthesizing novel GPR40 (FFA1) agonists. As validated by patent literature [1] and contemporary research [2], the 3-[4-(benzyloxy)phenyl]propanoic acid core is a proven pharmacophore for this target. Procurement of 330645-19-7 enables the construction of focused compound libraries by modifying the amino group or the carboxylic acid, allowing for efficient exploration of structure-activity relationships (SAR) in the context of type 2 diabetes and metabolic syndrome.

Stereochemical Probe in Beta-Amino Acid SAR Studies

The racemic nature of 330645-19-7 makes it an essential control compound for studies investigating the stereospecificity of biological interactions. By comparing the activity of the racemate (330645-19-7) with its individual (R)- and (S)-enantiomers (CAS 218608-77-6 and 218278-65-0, respectively) [3], researchers can quantitatively assess the importance of stereochemistry at the beta-carbon. This is a critical step in determining whether further investment in enantioselective synthesis is warranted for a given target or assay.

Building Block for Protease-Resistant Peptidomimetics

Given its beta-amino acid backbone, this compound can be incorporated into peptidomimetic chains to confer resistance to enzymatic degradation by common proteases [4]. Unlike alpha-amino acids, beta-amino acids are not recognized as substrates by most proteolytic enzymes. Procurement of 330645-19-7 allows researchers to synthesize modified peptides with potentially enhanced metabolic stability, a crucial property for developing therapeutic candidates or long-lived biological probes.

Physicochemical Property Optimization in Lead Compound Design

With a predicted LogP range of 2.48 to 3.44 , this compound exhibits moderate lipophilicity, a common feature of many drug-like molecules. In a medicinal chemistry program, 330645-19-7 can be used as a starting point to evaluate how further structural modifications impact lipophilicity, solubility, and plasma protein binding. This quantitative understanding is vital for optimizing the pharmacokinetic profile of a lead series and avoiding high LogP values (>5) that are often associated with poor drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.